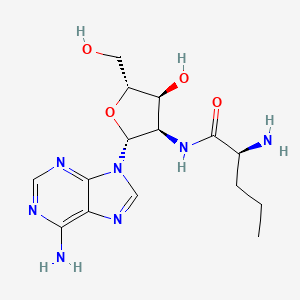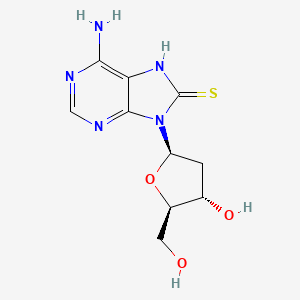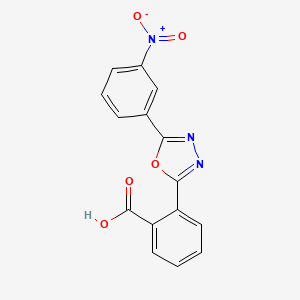
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-nitrobenzohydrazide with 2-carboxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine or chlorine.
Coupling: Palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Reduction: 2-(5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Coupling: Biaryl derivatives with extended conjugation.
Applications De Recherche Scientifique
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid: Similar structure but with a different position of the nitro group on the phenyl ring.
2-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzoic acid: Contains a thiadiazole ring instead of an oxadiazole ring.
2-(5-(3-Nitrophenyl)-1,2,4-oxadiazol-2-yl)benzoic acid: Contains a different isomer of the oxadiazole ring.
Uniqueness
2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the specific arrangement of the nitrophenyl and benzoic acid moieties around the 1,3,4-oxadiazole ring. This specific structure imparts unique chemical and physical properties, such as fluorescence and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
56894-38-3 |
|---|---|
Formule moléculaire |
C15H9N3O5 |
Poids moléculaire |
311.25 g/mol |
Nom IUPAC |
2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9N3O5/c19-15(20)12-7-2-1-6-11(12)14-17-16-13(23-14)9-4-3-5-10(8-9)18(21)22/h1-8H,(H,19,20) |
Clé InChI |
PUXYBFOEDKDTGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


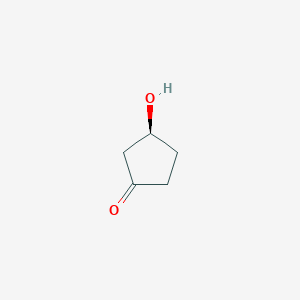
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
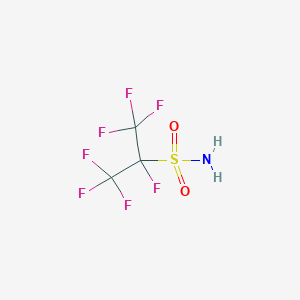



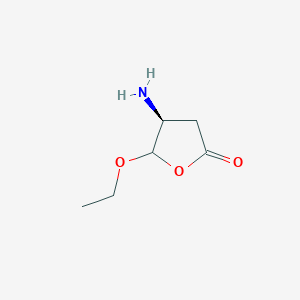

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)

![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
